molecular formula C22H21NO2 B11096602 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol

Cat. No.: B11096602
M. Wt: 331.4 g/mol
InChI Key: YORFMQKZZOXAJH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is an organic compound that features a benzyloxy group and a carbazolyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol typically involves the reaction of 9H-carbazole with benzyl bromide in the presence of a base, followed by the addition of 3-chloro-1-propanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various alcohols.

Scientific Research Applications

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and carbazolyl groups can participate in various binding interactions, influencing the activity of these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is unique due to the presence of both benzyloxy and carbazolyl groups, which confer distinct electronic and steric properties. This combination makes it a versatile compound for various applications in materials science and medicinal chemistry.

Biological Activity

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzyloxy group and a carbazolyl moiety. This compound is being investigated for its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉NO₂, with a molecular weight of approximately 281.35 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Research indicates that the biological activity of this compound is mediated through its interactions with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets can lead to modulation of their activity, resulting in various biological effects including:

  • Inhibition or activation of enzymatic pathways
  • Alteration of receptor signaling

These interactions are crucial for understanding how the compound may exert its therapeutic effects.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The specific pathways affected include:

  • Cell cycle arrest at various phases
  • Induction of apoptosis via intrinsic and extrinsic pathways

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Key findings include:

  • Inhibition rates exceeding 60% against Candida albicans and Aspergillus flavus at concentrations around 64 µg/mL .
  • Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial potency.

Case Studies

  • Anticancer Studies : In a study evaluating the cytotoxic effects on human cancer cell lines, this compound was found to reduce viability significantly compared to control groups. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.
  • Antimicrobial Studies : A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 6.4 µg/ml for certain derivatives . The hemolytic activity was minimal, indicating a favorable safety profile.

Data Summary

Biological ActivityTarget Organisms/Cell LinesConcentration (µg/mL)Effectiveness
AnticancerVarious cancer cell linesLow micromolar rangeSignificant inhibition
AntimicrobialC. albicans, A. flavus64>60% growth inhibition
AntimicrobialS. aureus, E. coli6.4Effective against pathogens

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C22H21NO2/c24-18(16-25-15-17-8-2-1-3-9-17)14-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,24H,14-16H2

InChI Key

YORFMQKZZOXAJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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